molecular formula C16H19NO B1376352 5-(4-Tert-butylphenyl)-2-methoxypyridine CAS No. 1381944-76-8

5-(4-Tert-butylphenyl)-2-methoxypyridine

Cat. No. B1376352
M. Wt: 241.33 g/mol
InChI Key: AUTYTLXYROVAAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-tert-Butylphenylboronic acid has been used as a building block in the synthesis of tetracycline derivatives . In another study, 4-tert-butylphenyl isocyanate was used in the synthesis of N-(4-tert-butylphenyl)-5-[(4-fluorophenyl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide .

Scientific Research Applications

1. Analytical Chemistry Applications

5-(4-Tert-butylphenyl)-2-methoxypyridine and its derivatives play a significant role in analytical chemistry. For example, tert-butyldimethylsilyl derivatives, which include structures similar to 5-(4-Tert-butylphenyl)-2-methoxypyridine, are used in gas chromatography for determining catecholamine metabolites and serotonin metabolites in urine. This method assists in diagnosing and monitoring various conditions like neuroblastoma and melanoma, as well as pharmacokinetic studies of aromatic amino acids (Muskiet et al., 1981).

2. Solar Energy Research

Compounds related to 5-(4-Tert-butylphenyl)-2-methoxypyridine are investigated for their potential in enhancing the performance of dye-sensitized solar cells. These compounds, such as 4-tert-butylpyridine, are examined for their role in improving charge transfer rates and optimizing solar conversion efficiency. Such research contributes to the development of more efficient solar energy technologies (Ferdowsi et al., 2018; Boschloo et al., 2006).

3. Organic Light-Emitting Diodes (OLEDs)

The synthesis and application of pyridine-containing compounds like 5-(4-Tert-butylphenyl)-2-methoxypyridine in the field of OLEDs are of significant interest. These compounds are used as hole-blocking materials in OLEDs to enhance device performance, demonstrating their importance in advancing display technology (Wang et al., 2001).

4. Pharmaceutical Research

Derivatives of 5-(4-Tert-butylphenyl)-2-methoxypyridine are explored in pharmaceutical research, particularly as intermediates in the synthesis of biologically active compounds. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in drugs like osimertinib, showcases the chemical's relevance in drug development (Zhao et al., 2017).

5. Material Chemistry

In material chemistry, derivatives of 5-(4-Tert-butylphenyl)-2-methoxypyridine are used in the synthesis of various molecular structures, which have applications in creating new materials with specific properties. These compounds contribute to advancements in the field of material science (Bauer et al., 2021).

6. Photophysical Research

The study of photophysical properties of pyridine derivatives, including those related to 5-(4-Tert-butylphenyl)-2-methoxypyridine, provides insights into their fluorescence and luminescence. This research is crucial for developing new materials for light-emitting applications (Hagimori et al., 2019).

properties

IUPAC Name

5-(4-tert-butylphenyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)14-8-5-12(6-9-14)13-7-10-15(18-4)17-11-13/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTYTLXYROVAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736420
Record name 5-(4-tert-Butylphenyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Tert-butylphenyl)-2-methoxypyridine

CAS RN

1381944-76-8
Record name 5-(4-tert-Butylphenyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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